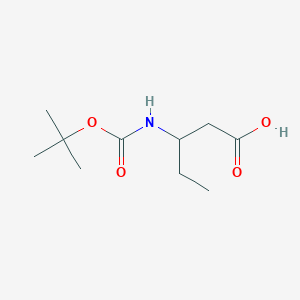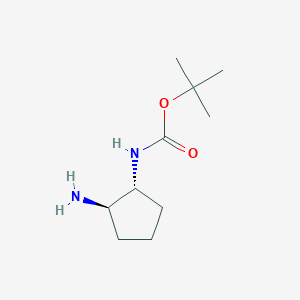![molecular formula C8H14ClNO B1318290 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] hydrochloride CAS No. 64168-68-9](/img/structure/B1318290.png)
1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-Azaspiro[oxirane-2,3’-bicyclo[2.2.2]octane] hydrochloride is a chemical compound with the molecular formula C8H14ClNO. It is known for its unique spirocyclic structure, which includes an oxirane (epoxide) ring fused to a bicyclo[2.2.2]octane system.
Mechanism of Action
It is mentioned that “spiro[1-azabicyclo[222]octane-3,2’-oxirane] Hydrochloride” is an intermediate in the preparation of Cevimeline . Cevimeline is a muscarinic receptor agonist used to treat dry mouth in patients with Sjögren’s Syndrome. If “Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] Hydrochloride” is indeed an intermediate in the synthesis of Cevimeline, it may share some similar properties or mechanisms of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-Azaspiro[oxirane-2,3’-bicyclo[2.2.2]octane] hydrochloride typically involves the cycloaddition of an azabicyclo[2.2.2]octane derivative with an epoxide precursor. The reaction conditions often require the use of a suitable catalyst and controlled temperature to ensure the formation of the desired spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
1’-Azaspiro[oxirane-2,3’-bicyclo[2.2.2]octane] hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols or other oxidized products.
Reduction: Reduction reactions can target the nitrogen atom or the oxirane ring, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring can yield diols, while nucleophilic substitution can produce various substituted spirocyclic compounds .
Scientific Research Applications
1’-Azaspiro[oxirane-2,3’-bicyclo[2.2.2]octane] hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Comparison with Similar Compounds
Similar Compounds
4-Azaspiro[bicyclo[2.2.2]octane-2,2’-oxirane]: This compound has a similar spirocyclic structure but differs in the position of the oxirane ring.
2-Oxa-1-azabicyclo[3.2.0]heptanes: These compounds have a different bicyclic framework but share the presence of an oxirane ring and an azabicyclo system
Uniqueness
1’-Azaspiro[oxirane-2,3’-bicyclo[2.2.2]octane] hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane];hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO.ClH/c1-3-9-4-2-7(1)8(5-9)6-10-8;/h7H,1-6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLCYDKLKBIAOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3(C2)CO3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589351 |
Source


|
| Record name | Spiro[4-azabicyclo[2.2.2]octane-2,2'-oxirane]--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64168-68-9 |
Source


|
| Record name | Spiro[4-azabicyclo[2.2.2]octane-2,2'-oxirane]--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(4R,5S)-4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methylheptanoic acid](/img/structure/B1318216.png)


![1-[(3,4-Dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B1318235.png)



![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1318261.png)

